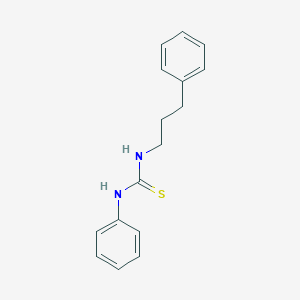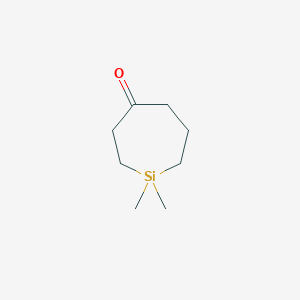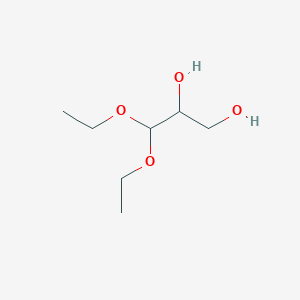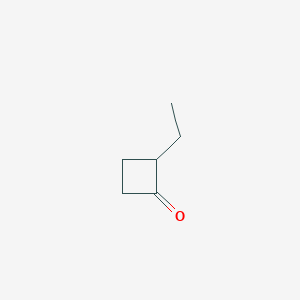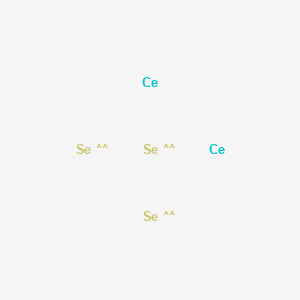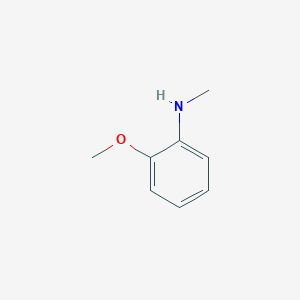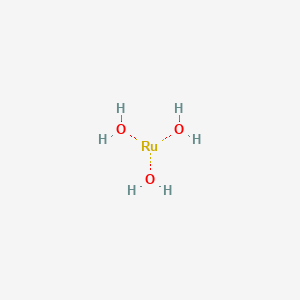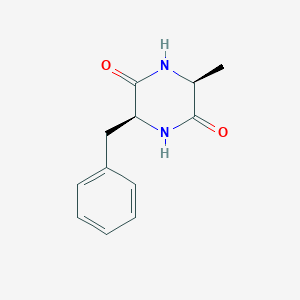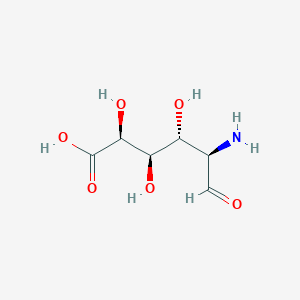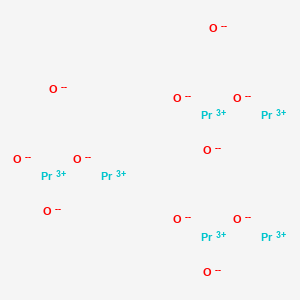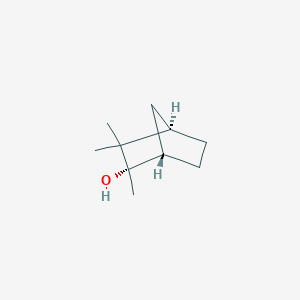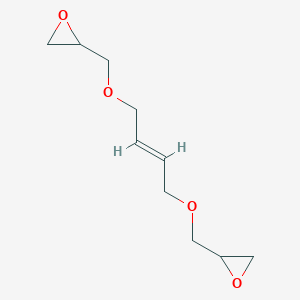
1,4-Bis(2,3-epoxypropoxy)but-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(2,3-epoxypropoxy)but-2-ene, also known as BPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPEB is a highly reactive molecule that contains two epoxide groups, which makes it an excellent candidate for various chemical reactions.
作用機序
1,4-Bis(2,3-epoxypropoxy)but-2-ene is a highly reactive molecule that contains two epoxide groups. The mechanism of action of 1,4-Bis(2,3-epoxypropoxy)but-2-ene involves the opening of the epoxide rings, which leads to the formation of reactive intermediates that can react with various nucleophiles, such as amino acids and DNA. This reactivity makes 1,4-Bis(2,3-epoxypropoxy)but-2-ene an excellent candidate for various chemical reactions, including crosslinking and polymerization.
生化学的および生理学的効果
1,4-Bis(2,3-epoxypropoxy)but-2-ene has been shown to have low toxicity and excellent biocompatibility, making it an ideal candidate for various biomedical applications. 1,4-Bis(2,3-epoxypropoxy)but-2-ene has been studied for its potential as a drug delivery agent, and it has been shown to be effective in delivering drugs to specific target sites. 1,4-Bis(2,3-epoxypropoxy)but-2-ene has also been studied for its potential as a tissue adhesive, and it has been shown to be effective in promoting tissue regeneration.
実験室実験の利点と制限
1,4-Bis(2,3-epoxypropoxy)but-2-ene has several advantages for lab experiments, including its high reactivity, biocompatibility, and low toxicity. However, 1,4-Bis(2,3-epoxypropoxy)but-2-ene is highly reactive and can be challenging to handle, which can limit its use in certain applications.
将来の方向性
1,4-Bis(2,3-epoxypropoxy)but-2-ene has significant potential for various applications, and there are several future directions for research in this field. One potential direction is the development of new synthesis methods for 1,4-Bis(2,3-epoxypropoxy)but-2-ene that are more efficient and scalable. Another direction is the study of 1,4-Bis(2,3-epoxypropoxy)but-2-ene as a drug delivery agent for the treatment of various diseases, including cancer and infectious diseases. Additionally, 1,4-Bis(2,3-epoxypropoxy)but-2-ene can be studied for its potential as a tissue adhesive for wound healing and tissue regeneration applications.
Conclusion:
In conclusion, 1,4-Bis(2,3-epoxypropoxy)but-2-ene is a highly reactive molecule that has gained significant attention in the scientific community due to its potential applications in various fields. 1,4-Bis(2,3-epoxypropoxy)but-2-ene has been extensively studied for its potential as a drug delivery agent, tissue adhesive, and building block for various compounds. 1,4-Bis(2,3-epoxypropoxy)but-2-ene has several advantages for lab experiments, including its high reactivity, biocompatibility, and low toxicity. However, 1,4-Bis(2,3-epoxypropoxy)but-2-ene is highly reactive and can be challenging to handle, which can limit its use in certain applications. There are several future directions for research in this field, including the development of new synthesis methods and the study of 1,4-Bis(2,3-epoxypropoxy)but-2-ene as a drug delivery agent and tissue adhesive.
合成法
1,4-Bis(2,3-epoxypropoxy)but-2-ene can be synthesized using various methods, including the reaction of butadiene with epichlorohydrin in the presence of a strong base, such as potassium hydroxide. The resulting product is then treated with sodium hydroxide to obtain 1,4-Bis(2,3-epoxypropoxy)but-2-ene. This synthesis method is relatively simple and can be easily scaled up for industrial applications.
科学的研究の応用
1,4-Bis(2,3-epoxypropoxy)but-2-ene has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and biomedical research. In material science, 1,4-Bis(2,3-epoxypropoxy)but-2-ene has been used as a crosslinking agent for epoxy resins, which improves their mechanical properties. In organic synthesis, 1,4-Bis(2,3-epoxypropoxy)but-2-ene has been used as a building block for the synthesis of various compounds, including polyethers and polyesters. In biomedical research, 1,4-Bis(2,3-epoxypropoxy)but-2-ene has been studied for its potential as a drug delivery agent due to its high reactivity and biocompatibility.
特性
CAS番号 |
13416-97-2 |
|---|---|
製品名 |
1,4-Bis(2,3-epoxypropoxy)but-2-ene |
分子式 |
C10H16O4 |
分子量 |
200.23 g/mol |
IUPAC名 |
2-[[(E)-4-(oxiran-2-ylmethoxy)but-2-enoxy]methyl]oxirane |
InChI |
InChI=1S/C10H16O4/c1(3-11-5-9-7-13-9)2-4-12-6-10-8-14-10/h1-2,9-10H,3-8H2/b2-1+ |
InChIキー |
BWXBPYQYGSWEDA-OWOJBTEDSA-N |
異性体SMILES |
C1C(O1)COC/C=C/COCC2CO2 |
SMILES |
C1C(O1)COCC=CCOCC2CO2 |
正規SMILES |
C1C(O1)COCC=CCOCC2CO2 |
その他のCAS番号 |
13416-97-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



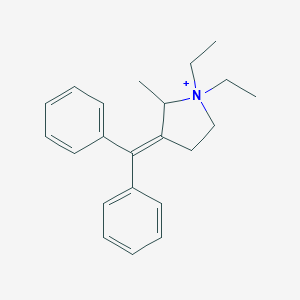
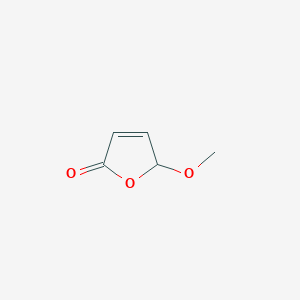
![5-Methylbenzo[b]thiophene](/img/structure/B82666.png)
